molecular formula C21H18O6 B1231695 Clausenacoumarine CAS No. 87838-97-9

Clausenacoumarine

Cat. No.: B1231695
CAS No.: 87838-97-9
M. Wt: 366.4 g/mol
InChI Key: XVVBVBKVMMNZHB-LFYBBSHMSA-N
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Description

Clausenacoumarine is a natural product found in Clausena anisata, Clausena lansium, and Murraya koenigii with data available.

Scientific Research Applications

Background

Clausenacoumarine, a compound isolated from Clausena lansium leaves, has shown notable scientific research applications. This compound is primarily known for its hypoglycemic effects.

Research Findings

  • Blood Glucose Reduction : this compound effectively reduces blood glucose levels. This has been demonstrated in studies involving both normal and alloxan-diabetic mice. The compound was administered orally at a dose of 200 mg/kg for three days, showing a significant lowering of blood glucose levels (Shen et al., 1989).

  • Adrenaline-Induced Glucose Elevation Antagonism : Additionally, this compound counteracts the elevation of blood glucose caused by adrenaline injections in normal mice. This suggests its potential utility in managing stress-induced hyperglycemia (Shen et al., 1989).

  • No Effect on Blood Lactic Acid : Interestingly, the studies observed no significant effect on blood lactic acid levels when this compound was administered. This aspect points to a specific action of the compound on blood glucose regulation without altering lactic acid levels (Shen et al., 1989).

Properties

CAS No.

87838-97-9

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

IUPAC Name

9-[(E)-3-methyl-4-(4-methyl-5-oxo-2H-furan-2-yl)but-2-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O6/c1-12(9-16-10-13(2)21(23)26-16)5-7-25-20-18-15(6-8-24-18)11-14-3-4-17(22)27-19(14)20/h3-6,8,10-11,16H,7,9H2,1-2H3/b12-5+

InChI Key

XVVBVBKVMMNZHB-LFYBBSHMSA-N

Isomeric SMILES

CC1=CC(OC1=O)C/C(=C/COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)/C

SMILES

CC1=CC(OC1=O)CC(=CCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C

Canonical SMILES

CC1=CC(OC1=O)CC(=CCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C

Synonyms

clausenacoumarine
dehydroindicolactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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